Lithium (3-fluoropyridin-2-YL)triisopropoxyborate
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Overview
Description
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BFNO3.Li and a molecular weight of 291.1 g/mol . This compound is characterized by the presence of a lithium ion, a fluoropyridinyl group, and three isopropoxy groups attached to a borate core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-fluoropyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new functional groups .
Scientific Research Applications
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoropyridinyl groups into target molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoropyridinyl group can act as an electrophile or nucleophile, depending on the reaction conditions. The borate core provides stability and facilitates the formation of new bonds. The lithium ion can act as a counterion, stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium (3-fluoropyridin-2-YL)triisopropoxyborate include:
- Lithium (3-chloropyridin-2-YL)triisopropoxyborate
- Lithium (3-bromopyridin-2-YL)triisopropoxyborate
- Lithium (3-iodopyridin-2-YL)triisopropoxyborate
Uniqueness
This compound is unique due to the presence of the fluorine atom in the pyridinyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFNFVFMYUBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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